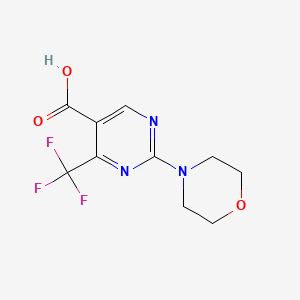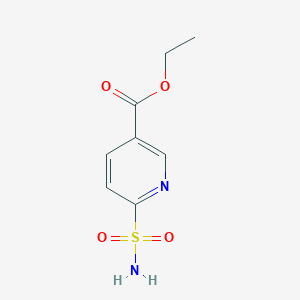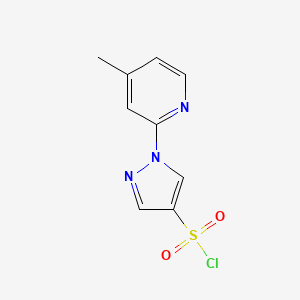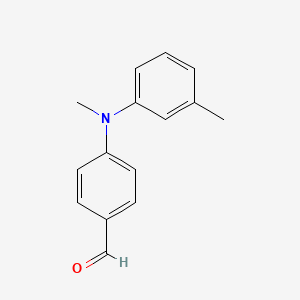
4-(Methyl(m-tolyl)amino)benzaldehyde
説明
The compound is a derivative of 4-Methylbenzaldehyde . 4-Methylbenzaldehyde is an aromatic aldehyde with the formula CH3C6H4CHO . It is a colorless liquid and is commercially available .
Synthesis Analysis
4-Methylbenzaldehyde may be prepared from the Friedel-Crafts formylation of toluene with carbon monoxide and hydrogen chloride under Gattermann-Koch conditions .Molecular Structure Analysis
The molecular structure of 4-Methylbenzaldehyde, a related compound, is CH3C6H4CHO . The tolyl group, which is a part of the requested compound, has the general formula CH3C6H4−R .Chemical Reactions Analysis
The tolyl group is often included in compounds through Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Physical And Chemical Properties Analysis
4-Methylbenzaldehyde, a related compound, is a colorless liquid with a density of 1.019 g/mL at 25 °C . It has a melting point of -6.00 °C and a boiling point of 204 to 205 °C .科学的研究の応用
1. Protective Group in Preparation of Glucopyranose Derivatives
4-Methyl benzaldehyde, a derivative similar to 4-(Methyl(m-tolyl)amino)benzaldehyde, has been utilized as a protective group in the synthesis of specific glucopyranose derivatives. This process involves using benzaldehyde derivatives to protect the amino group on D-glucosamine, successfully preparing 1,3,4,6-tetra-O-acetyl-2-deoxy-2-amido-β-D-glucopyranose (Cui Yun-qi, 2010).
2. Photochemistry of Isoxazolines
In the study of the photochemistry of isoxazolines, compounds like 4-(m-tolyl)-5-phenyl-3-oxazoline were generated through the irradiation of related isoxazolines. This process involves the transformation of certain benzaldehyde derivatives, contributing to the development of the photochemistry of 3-aryl-2H-azirines (H. Giezendanner et al., 1973).
3. Schiff Base Compounds Synthesis
Benzaldehyde derivatives, akin to 4-(Methyl(m-tolyl)amino)benzaldehyde, have been used in the synthesis of new Schiff base compounds. These compounds are prepared by reacting benzaldehyde with other chemicals and have shown biological activity against various bacteria (M. Radi et al., 2019).
4. Charge-Transporting Material Development
A derivative of 4-(Methyl(m-tolyl)amino)benzaldehyde has been studied for its potential as a charge-transporting material. The compound was synthesized and characterized through various techniques, indicating its suitability in the field of material science (Liu Li-zeng et al., 2014).
5. Fluorescent Chemosensors for pH
Derivatives of benzaldehyde, similar to 4-(Methyl(m-tolyl)amino)benzaldehyde, have been explored as fluorescent chemosensors for pH. These compounds show significant changes in fluorescence intensity with varying pH levels, enabling their use in differentiating between normal and cancer cells (Tanumoy Dhawa et al., 2020).
6. Enantioselective Synthesis Studies
In the field of asymmetric synthesis, similar benzaldehyde derivatives have been used as catalysts in the enantioselective addition of compounds like diethylzinc to aryl aldehydes. This demonstrates the compound's utility in synthesizing optically active substances (D. X. Liu et al., 2001).
7. Aggregation-Induced Emission Studies
4-[Bis(4-methylphenyl)amino]benzaldehyde, closely related to the compound , has been identified as a new aggregation-induced emission material. This discovery highlights its potential in fluorescence studies and material science (Motoki Kurita et al., 2013).
Safety And Hazards
特性
IUPAC Name |
4-(N,3-dimethylanilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-4-3-5-15(10-12)16(2)14-8-6-13(11-17)7-9-14/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFGHKCHPNAPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methyl(m-tolyl)amino)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



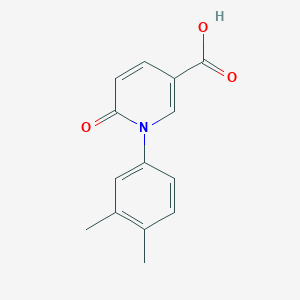
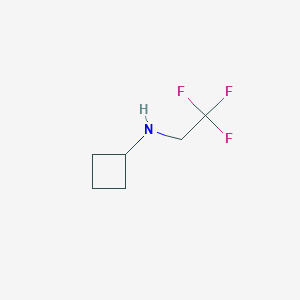
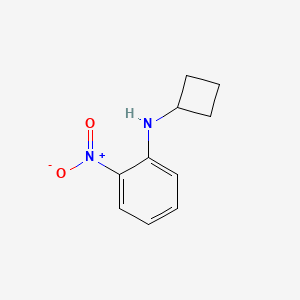
![1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1427965.png)
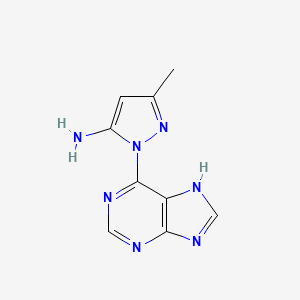
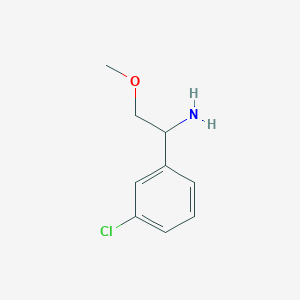
![4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid](/img/structure/B1427975.png)
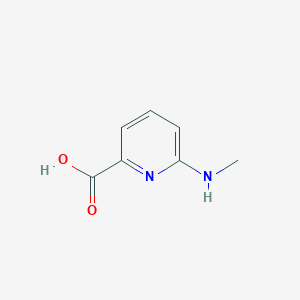

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)

